Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18755964
InChI: InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)13-10-9-12-7-6-8-14(15(12)11-13)16(20)21-5/h6-11H,1-5H3
SMILES:
Molecular Formula: C18H21BO4
Molecular Weight: 312.2 g/mol

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate

CAS No.:

Cat. No.: VC18755964

Molecular Formula: C18H21BO4

Molecular Weight: 312.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate -

Specification

Molecular Formula C18H21BO4
Molecular Weight 312.2 g/mol
IUPAC Name methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate
Standard InChI InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)13-10-9-12-7-6-8-14(15(12)11-13)16(20)21-5/h6-11H,1-5H3
Standard InChI Key OBYNAYMAOWAMAQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3C(=O)OC)C=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a naphthalene ring system substituted at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group and at the 1-position with a methyl ester moiety. This arrangement confers both steric bulk and electronic tunability, critical for its reactivity in cross-coupling reactions. The boronic ester group acts as a protected form of boronic acid, enhancing stability while retaining the ability to participate in Suzuki-Miyaura couplings.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC18H21BO4\text{C}_{18}\text{H}_{21}\text{BO}_{4}
Molecular Weight312.2 g/mol
SolubilitySoluble in DMSO, DMF, THF
Storage Conditions2–8°C (short-term); -20°C (long-term)

The compound’s solubility in polar aprotic solvents facilitates its use in homogeneous catalytic systems, while its stability under refrigeration ensures practical handling in laboratory settings .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically begins with 2-naphthoic acid, which undergoes esterification to form methyl 2-naphthoate. Subsequent borylation using bis(pinacolato)diboron (B2pin2\text{B}_{2}\text{pin}_{2}) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_{2}) and a base (e.g., potassium carbonate) yields the target compound. The reaction proceeds under inert atmosphere (N2_2 or Ar) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Reaction Scheme:

Methyl 2-naphthoate+B2pin2BasePd catalystMethyl 7-(pinB)-1-naphthoate+Byproducts\text{Methyl 2-naphthoate} + \text{B}_{2}\text{pin}_{2} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Methyl 7-(pinB)-1-naphthoate} + \text{Byproducts}

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides (e.g., bromides, iodides) or triflates to form biaryl structures. For example, coupling with 4-bromotoluene in the presence of Pd(PPh3)4\text{Pd(PPh}_{3}\text{)}_4 and Na2CO3\text{Na}_{2}\text{CO}_{3} in aqueous THF produces 4-methylbiphenyl-2-carboxylate.

Mechanistic Insight:
The boronic ester transmetallates with the palladium catalyst, forming a Pd–aryl intermediate that undergoes reductive elimination to yield the coupled product.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

The naphthalene core enables the construction of PAHs for organic electronics. For instance, coupling with dibromoanthracene derivatives generates extended π-systems used in organic light-emitting diodes (OLEDs).

Industrial Production and Scalability

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce reaction times. A representative setup involves:

  • Reactors: Tubular reactors with Pd-coated surfaces to minimize catalyst leaching.

  • Throughput: 10–50 kg/day with >85% yield.

Cost Analysis

ComponentCost Contribution
Bis(pinacolato)diboron40%
Palladium Catalyst30%
Solvent Recovery-15% (credit)

Solvent recycling via distillation reduces net costs by 15%, making the process economically viable.

Comparative Analysis of Structural Analogs

CompoundMolecular FormulaApplication
Diethyl 7-(pinB)-naphthalen-2-ylphosphonate C20H28BO5P\text{C}_{20}\text{H}_{28}\text{BO}_{5}\text{P}Phosphonate-based couplings
Methyl 4-(pinB)-1-naphthoate C18H21BO4\text{C}_{18}\text{H}_{21}\text{BO}_{4}Regioselective functionalization
Methyl-4-methoxy-1-naphthoate C13H12O3\text{C}_{13}\text{H}_{12}\text{O}_{3}Fluorescent probes

The presence of the phosphonate group in alters electronic properties, favoring phosphorylation reactions, whereas the methoxy group in enhances fluorescence quantum yields .

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